

Solubility Profile of 2-bromo-6(5H)-phenanthridinone: A Technical Guide

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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381

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This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-6(5H)-phenanthridinone, a compound of interest for researchers in drug development due to its classification as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for a scientific audience, including researchers and professionals in pharmacology and medicinal chemistry.

Introduction to 2-bromo-6(5H)-phenanthridinone

2-bromo-6(5H)-phenanthridinone belongs to the phenanthridinone class of heterocyclic compounds. This structural motif is a key pharmacophore in various biologically active molecules, notably as inhibitors of PARP enzymes, which are crucial in the cellular response to DNA damage. The therapeutic potential of PARP inhibitors in oncology has driven significant research into the physicochemical properties of this class of compounds to optimize their bioavailability and efficacy.

Solubility Data

Quantitative solubility data for 2-bromo-6(5H)-phenanthridinone is not readily available in published literature. Phenanthridinone derivatives are generally characterized by poor aqueous solubility, which can present challenges in formulation and drug delivery.

For contextual reference, the solubility of the parent compound, 6(5H)-phenanthridinone, has been reported in select solvents. This information, while not directly representative of the brominated analog, can offer some insight into its general solubility behavior.

Compound	Solvent	Solubility
6(5H)-phenanthridinone	Dimethyl Sulfoxide (DMSO)	5 mg/mL ^[1]
6(5H)-phenanthridinone	DMF:PBS (pH 7.2) (1:5)	0.16 mg/mL ^[1]
6(5H)-phenanthridinone	Water	Insoluble ^[1]

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of 2-bromo-6(5H)-phenanthridinone, the Shake-Flask method is a well-established and reliable technique for determining thermodynamic solubility. The following protocol outlines a general procedure.

Materials and Equipment

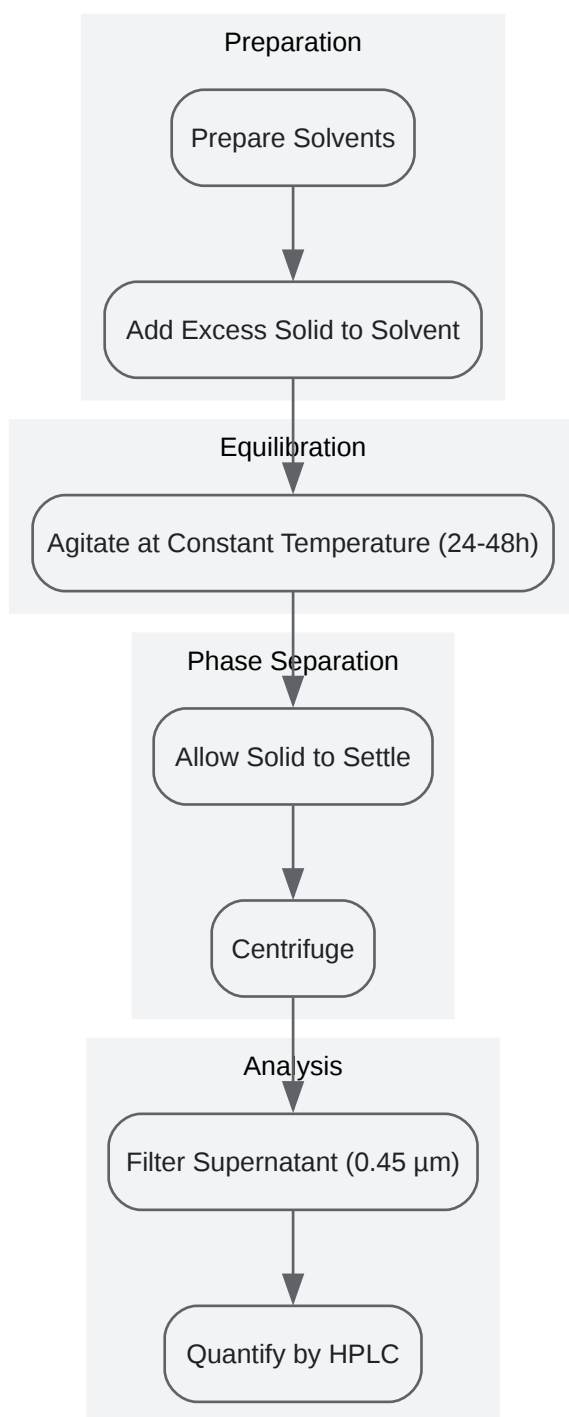
- 2-bromo-6(5H)-phenanthridinone (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Procedure

- **Preparation of Solvent:** Prepare the desired solvents. For aqueous buffers, ensure the pH is accurately adjusted and recorded.
- **Sample Preparation:** Add an excess amount of solid 2-bromo-6(5H)-phenanthridinone to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[\[2\]](#)[\[3\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm syringe filter to remove any remaining solid particles.[\[4\]](#)
- **Quantification by HPLC:**
 - Prepare a series of standard solutions of 2-bromo-6(5H)-phenanthridinone of known concentrations in the same solvent.
 - Analyze the standard solutions and the filtered sample solution by HPLC.[\[4\]](#)[\[5\]](#)
 - Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
 - Determine the concentration of 2-bromo-6(5H)-phenanthridinone in the filtered sample solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

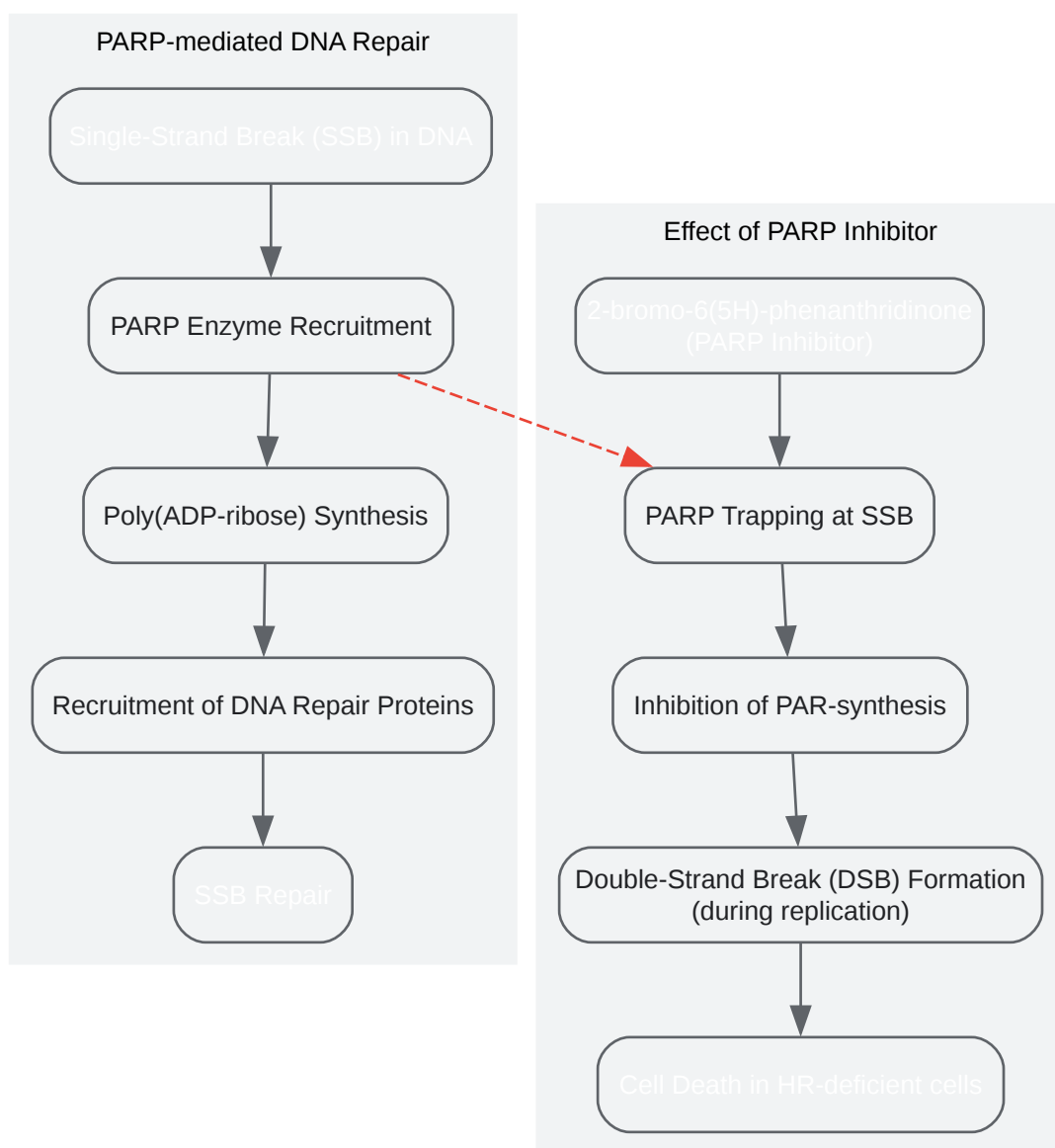
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of 2-bromo-6(5H)-phenanthridinone.

Mechanism of PARP Inhibition in DNA Repair



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Caption: The role of PARP in DNA repair and the mechanism of its inhibition.

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